molecular formula C13H19N3O8 B12325062 Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside

Methyl 2,3,4-tri-O-acetyl-6-azido-6-deoxy-a-D-glucopyranoside

Cat. No.: B12325062
M. Wt: 345.31 g/mol
InChI Key: RRMTXDYAGCJCDG-UHFFFAOYSA-N
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Description

Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside: is a chemical compound that belongs to the class of azido sugars. Azido sugars are key intermediates in the synthesis of various biologically active compounds, including glycopeptides and aminoglycosides. These compounds are significant in the fields of chemistry and biochemistry due to their applications in the synthesis of glycosyl donors and the construction of heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside typically involves the nucleophilic substitution of the corresponding halides or sulfonates by azide ions. One common method uses diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry dimethylformamide (DMF) at high temperatures. This method allows for the replacement of the azide group from alcohol (glucoside) at position 6 without the need to prepare and separate glucosyl halide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of phase-transfer catalysis at milder conditions can be employed to avoid the instability of acetylated halides. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

    Click Chemistry: Alkynes and copper(I) catalysts.

Major Products Formed:

    Reduction: Amino derivatives.

    Substitution: Various substituted glucopyranosides.

    Click Chemistry: Triazole derivatives.

Scientific Research Applications

Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside involves its ability to undergo nucleophilic substitution and reduction reactions. The azide group can be reduced to an amine, which can then participate in further chemical transformations. The compound can also engage in click chemistry reactions, forming stable triazole rings that are useful in bioconjugation and other applications .

Comparison with Similar Compounds

  • Methyl 4-Azido-2,3-di-O-benzoyl-4-deoxy-6-O-trityl-alpha-D-glucopyranoside
  • Methyl 6-azido-2,3,4-tri-O-acetyl-6-deoxy-alpha-D-glucopyranoside

Comparison: Methyl 6-azido-6-deoxy-2,3,4-triacetate-alpha-D-glucopyranoside is unique due to its specific substitution pattern and the presence of the azide group at position 6. This makes it particularly useful in click chemistry and as an intermediate in the synthesis of glycopeptides. Other similar compounds may have different substitution patterns or protecting groups, which can affect their reactivity and applications .

Properties

IUPAC Name

[4,5-diacetyloxy-2-(azidomethyl)-6-methoxyoxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O8/c1-6(17)21-10-9(5-15-16-14)24-13(20-4)12(23-8(3)19)11(10)22-7(2)18/h9-13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMTXDYAGCJCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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